molecular formula C10H10BrN B1450206 4-Bromo-3,7-dimethyl-1H-indole CAS No. 1360888-57-8

4-Bromo-3,7-dimethyl-1H-indole

Cat. No.: B1450206
CAS No.: 1360888-57-8
M. Wt: 224.1 g/mol
InChI Key: DKDVGJYILPEDMB-UHFFFAOYSA-N
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Description

4-Bromo-3,7-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are prevalent in various alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,7-dimethyl-1H-indole typically involves the bromination of 3,7-dimethylindole. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This method ensures selective bromination at the 4-position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to remove the bromine atom or reduce other functional groups present in the molecule.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Oxidized derivatives such as 4-bromo-3,7-dimethylindole-2,3-dione.

    Reduction: Reduced products like 3,7-dimethylindole.

    Substitution: Substituted products such as 4-azido-3,7-dimethylindole or 4-thio-3,7-dimethylindole.

Scientific Research Applications

4-Bromo-3,7-dimethyl-1H-indole has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in multicomponent reactions.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3,7-dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The bromine atom and methyl groups influence its binding affinity and specificity towards biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

    3,7-Dimethylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Bromoindole: Lacks the methyl groups, affecting its chemical properties and applications.

    4-Bromo-3-methylindole:

Uniqueness: 4-Bromo-3,7-dimethyl-1H-indole is unique due to the presence of both bromine and two methyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility in synthetic chemistry and its potential as a pharmacologically active compound.

Properties

IUPAC Name

4-bromo-3,7-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDVGJYILPEDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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